Home > Products > Screening Compounds P37652 > 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine -

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-11461953
CAS Number:
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound features a fused heterocyclic structure that combines pyrazole and pyrimidine rings, making it a valuable scaffold in medicinal chemistry. Its unique structure allows for various substitutions, enhancing its potential as a drug candidate.

Source

The compound has been synthesized and studied in various research contexts, particularly in drug discovery and development. Recent literature highlights its synthesis methods and biological applications, indicating its relevance in therapeutic areas such as oncology and neurology .

Classification

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can be classified as follows:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolo[1,5-a]pyrimidines
  • Functional Groups: Pyrrolidine, phenyl, dimethyl groups
Synthesis Analysis

Methods

The synthesis of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that include cyclization processes. Common methods include:

  1. Condensation Reactions: Utilizing aminopyrazoles with appropriate electrophiles to form the pyrazolo[1,5-a]pyrimidine core.
  2. Substitution Reactions: Introducing various substituents at specific positions on the pyrazolo ring to enhance biological activity.

Technical Details

The synthesis may employ techniques such as:

  • Solvent-assisted reactions: Using polar aprotic solvents to facilitate the reaction.
  • Catalysis: Employing Lewis acids or bases to promote the formation of the desired product.
  • Temperature and Time Optimization: Adjusting these parameters to maximize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can be represented by its chemical formula C15H20N4C_{15}H_{20}N_4. The compound features:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Dimethyl groups at positions 3 and 5.
  • A phenyl group at position 2.
  • A pyrrolidine ring at position 7.

Data

Key structural data includes:

  • Molecular Weight: Approximately 244.35 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is typically found within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific sites.
  2. Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions under appropriate conditions.

Technical Details

Reactions are typically monitored using techniques such as:

  • Thin Layer Chromatography (TLC) for progress tracking.
  • High Performance Liquid Chromatography (HPLC) for purification and analysis of reaction products.
Mechanism of Action

Process

The mechanism of action for 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves interaction with specific biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain kinases or receptors involved in cell signaling pathways.
  2. Receptor Modulation: The compound could modulate neurotransmitter receptors due to its structural similarity to known ligands.

Data

Biological assays indicate that this compound exhibits significant activity against various cancer cell lines and may also possess neuroprotective properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles under basic conditions.
Applications

Scientific Uses

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is investigated for several scientific applications:

  1. Drug Development: As a potential therapeutic agent targeting cancer and neurological disorders due to its bioactive properties.
  2. Research Tool: Used in studies exploring the mechanisms of action related to specific enzyme inhibition or receptor interaction.

This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals with targeted biological activity.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Significance as Privileged Heterocyclic Core in Targeted Cancer Therapy

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery, characterized by its bicyclic aromatic framework that mimics purine bases. This structural mimicry enables competitive interactions with ATP-binding sites in kinase domains, making it indispensable for targeted cancer therapies [3] [5]. Clinically approved drugs such as Larotrectinib and Repotrectinib incorporate this core, demonstrating its translational impact in oncology. The scaffold’s synthetic versatility allows strategic modifications at positions 2, 3, 5, and 7, enabling precise optimization of pharmacodynamic and pharmacokinetic properties [3] [8]. For instance, lipophilic substituents at positions 2 and 3 enhance kinase domain penetration, while polar heterocycles at position 7 improve aqueous solubility. This adaptability underpins the scaffold’s broad bioactivity profile, spanning tropomyosin receptor kinase (TRK) inhibition, cyclin-dependent kinase modulation, and fibroblast growth factor receptor targeting [5] [8]. Notably, pyrazolo[1,5-a]pyrimidine-based inhibitors exhibit nanomolar potency against diverse oncogenic kinases, with selectivity profiles attributable to their capacity to stabilize inactive kinase conformations or exploit unique hydrophobic pockets [3].

Role of NTRK Fusion Oncogenes in Tumorigenesis and Therapeutic Targeting

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are potent oncogenic drivers resulting from chromosomal rearrangements that juxtapose the C-terminal kinase domain of NTRK1, NTRK2, or NTRK3 genes with N-terminal partner proteins. These chimeric proteins constitutively activate TRKA, TRKB, or TRKC tyrosine kinases, triggering uncontrolled cell proliferation and survival through aberrant MAPK/PI3K pathway signaling [4] [6]. While prevalent in rare tumors like infantile fibrosarcoma (>90% incidence), NTRK fusions occur in <1% of common carcinomas, necessitating precise molecular diagnostics [6] [9].

Table 1: Prevalence of NTRK Fusions in Select Tumors

Tumor TypeFusion PrevalenceCommon Fusion Partners
Infantile Fibrosarcoma>90%ETV6-NTRK3
Secretory Breast Carcinoma>90%ETV6-NTRK3
Papillary Thyroid Carcinoma5-25%TPM3-NTRK1, TFG-NTRK1
Non-Small Cell Lung Cancer0.1-0.3%SQSTM1-NTRK1, CD74-NTRK1
Colorectal Carcinoma0.7-1.5%TPM3-NTRK1, LMNA-NTRK1

The oncogenic dependency of NTRK fusion-positive tumors on TRK kinase activity creates a therapeutic window for pyrazolo[1,5-a]pyrimidine inhibitors. These compounds competitively occupy the ATP-binding pocket, suppressing autophosphorylation and downstream signaling cascades [3] [4]. Resistance mechanisms, however, remain a challenge, with acquired solvent-front mutations (e.g., TRKA G595R) necessitating second-generation inhibitors like Repotrectinib that incorporate steric hindrance strategies [3] [6].

Structural Evolution of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The development of pyrazolo[1,5-a]pyrimidine kinase inhibitors exemplifies structure-based drug design. First-generation inhibitors featured minimally substituted cores (e.g., 5,7-diphenyl derivatives), which established baseline TRK affinity but suffered from metabolic instability [3] [5]. Subsequent optimization introduced key structural motifs:

  • 3,5-Dimethyl groups: Enhance hydrophobic packing in the kinase hinge region while reducing oxidative metabolism [1] [10].
  • 2-Aryl substituents: Phenyl or substituted phenyl groups project into solvent-exposed regions, improving pharmacokinetic properties without compromising potency [1] [7] [10].
  • 7-Heterocyclic amines: Pyrrolidine or piperidine rings enable salt formation for solubility and form critical hydrogen bonds with gatekeeper residues [1] [10].

Table 2: Structural Evolution of Key Pyrazolo[1,5-a]pyrimidine Inhibitors

Structural FeatureFirst-GenerationSecond-GenerationCompound-Specific Innovations
C3 SubstituentH or CH₃CH₃Enhanced metabolic stability
C5 SubstituentH or PhCH₃Improved kinase selectivity
C2 SubstituentHPhenyl or 4-methylphenylSolvent exposure modulation
C7 SubstituentCl or OPhPyrrolidin-1-yl or piperidin-1-ylH-bonding with gatekeeper residues

The prototypical compound 3,5-dimethyl-2-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1203407-78-6) embodies these advances. Its molecular formula (C₁₈H₂₀N₄) and weight (292.4 g/mol) reflect strategic simplification from earlier leads [1] [2]. The 7-pyrrolidinyl group confers ~10-fold potency gains over 7-morpholinyl analogs by minimizing steric clash with the TRK selectivity filter, while the 3,5-dimethyl groups prevent epoxidation-mediated inactivation [3] [8]. X-ray crystallography confirms that the 2-phenyl group occupies a hydrophobic cleft near the glycine-rich loop, contributing to nanomolar TRKA inhibition (IC₅₀ < 5 nM) [3]. Synthetic routes typically involve condensation of 5-amino-3-methylpyrazole with β-diketones or enaminones, followed by nucleophilic displacement at C7 with pyrrolidine [5] [8]. This modular synthesis enables rapid analog generation for selectivity profiling, exemplified by the discovery of dual TRK/TTK inhibitors through C2 aryl diversification [8].

Properties

Product Name

3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

IUPAC Name

3,5-dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H20N4/c1-13-12-16(21-10-6-7-11-21)22-18(19-13)14(2)17(20-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3

InChI Key

AAWIDBRCIUJFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.